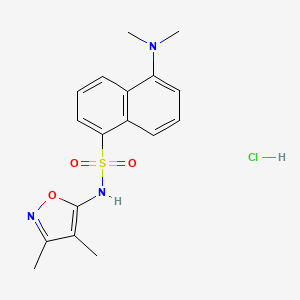
Bms 182874 hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
BMS 182874 塩酸塩は、強力で選択的な非ペプチド型エンドセリン ETA 受容体拮抗薬です。 ETB 受容体に対する選択性は ETA 受容体に対して 1000 倍以上と高いことが知られています 。 この化合物は分子量が 381.88 であり、エンドセリン受容体機能と関連する経路を研究する際に研究環境でよく使用されます .
準備方法
BMS 182874 塩酸塩の合成には、コア構造の調製から始まり、官能基の導入まで、いくつかのステップが含まれます。この化合物は、スルホン化、アミノ化、環化などの一連の反応によって合成されます。 反応条件は通常、有機溶媒、触媒、および制御された温度の使用を含み、高収率と高純度を確保します .
化学反応の分析
BMS 182874 塩酸塩は、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は特定の条件下で酸化されて酸化誘導体になります。
還元: 還元反応は、化合物の官能基を修飾するために実施できます。
科学研究への応用
BMS 182874 塩酸塩は、エンドセリン ETA 受容体の選択的拮抗作用のために、科学研究で広く使用されています。その用途の一部を次に示します。
化学: エンドセリン受容体拮抗薬の化学的性質と反応を研究するために使用されます。
生物学: さまざまな生物学的プロセスにおけるエンドセリン受容体の役割を理解するために、細胞研究で使用されます。
医学: 高血圧や心血管疾患など、エンドセリン受容体活性に関連する疾患における潜在的な治療効果について調査されています。
科学的研究の応用
BMS 182874 hydrochloride is widely used in scientific research due to its selective antagonism of endothelin ETA receptors. Some of its applications include:
Chemistry: Used to study the chemical properties and reactions of endothelin receptor antagonists.
Biology: Employed in cellular studies to understand the role of endothelin receptors in various biological processes.
Medicine: Investigated for its potential therapeutic effects in conditions related to endothelin receptor activity, such as hypertension and cardiovascular diseases.
Industry: Utilized in the development of new drugs targeting endothelin receptors.
作用機序
BMS 182874 塩酸塩は、強力な血管収縮物質であるエンドセリン-1の作用を阻害することにより、エンドセリン ETA 受容体に選択的に結合することにより効果を発揮します。この阻害は、血管抵抗と血圧の低下につながります。 この化合物は、ETB 受容体よりも ETA 受容体に対して高い選択性を示すため、ETA 受容体によって仲介される特定の経路と効果を研究するのに貴重なツールです .
類似化合物との比較
BMS 182874 塩酸塩は、エンドセリン ETA 受容体に対する高い選択性のためにユニークです。類似の化合物には以下が含まれます。
ボスエンタン: ETA 受容体と ETB 受容体の両方を標的とするデュアル型エンドセリン受容体拮抗薬。
アンブリセンタン: 別の選択的 ETA 受容体拮抗薬ですが、薬物動態が異なります。
生物活性
BMS 182874 hydrochloride is a potent and selective non-peptide antagonist of the endothelin A (ET-A) receptor. Its biological activity has been extensively studied, particularly concerning its role in various cellular processes and potential therapeutic applications. This article summarizes the compound's pharmacological properties, mechanisms of action, and findings from relevant research studies.
Overview of this compound
- Chemical Structure : this compound is characterized by the molecular formula C₁₇H₁₉N₃O₃S·HCl, with a molecular weight of approximately 367.88 g/mol.
- CAS Number : 1215703-04-0.
BMS 182874 acts primarily as a competitive antagonist at the ET-A receptors, exhibiting over 1000-fold selectivity for ET-A over ET-B receptors. This selectivity is crucial for its application in research and potential therapeutic uses, particularly in conditions where endothelin signaling is implicated.
Key Mechanisms:
- Calcium Mobilization Inhibition : BMS 182874 inhibits endothelin-1 (ET-1) induced calcium mobilization in various cell types. The inhibition constant (K_i) for ET-A receptors is reported at approximately 48 nM in CHO cells and 61 nM in rat vascular smooth muscle cells .
- Inhibition of Inositol Phosphate Accumulation : The compound also suppresses ET-1-stimulated inositol phosphate accumulation, indicating its role in intracellular signaling pathways related to vascular smooth muscle contraction .
Pharmacokinetics
BMS 182874 demonstrates excellent oral bioavailability, reported to be nearly 100% , which suggests minimal first-pass metabolism. This characteristic makes it suitable for oral administration in both experimental and potential clinical settings .
In Vitro Studies
- BMS 182874 has been shown to effectively inhibit ET-A receptor-mediated responses in vitro, including:
In Vivo Studies
- Studies involving hyperlipidemic hamsters indicated that treatment with BMS 182874 resulted in decreased fatty streak formation by reducing macrophage-foam cell numbers and sizes, suggesting a protective cardiovascular effect .
Comparative Analysis with Similar Compounds
| Compound | Type | Selectivity | K_i (nM) | Oral Bioavailability |
|---|---|---|---|---|
| BMS 182874 | Non-peptide antagonist | >1000-fold for ET-A over ET-B | 48 (CHO), 61 (VSM) | ~100% |
| Bosentan | Dual antagonist | Moderate | Varies | Moderate |
| Ambrisentan | Selective antagonist | High | Varies | High |
| Macitentan | Dual antagonist | Moderate | Varies | High |
Case Studies
- Hypertension Management : In a study examining the effects of BMS 182874 on hypertensive models, it was found to significantly lower blood pressure through its antagonistic action on ET-A receptors, supporting its potential use in treating hypertension .
- Vascular Remodeling : Research indicated that BMS 182874 could mitigate vascular remodeling associated with chronic diseases by inhibiting smooth muscle cell proliferation mediated by endothelin signaling pathways .
特性
IUPAC Name |
5-(dimethylamino)-N-(3,4-dimethyl-1,2-oxazol-5-yl)naphthalene-1-sulfonamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S.ClH/c1-11-12(2)18-23-17(11)19-24(21,22)16-10-6-7-13-14(16)8-5-9-15(13)20(3)4;/h5-10,19H,1-4H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZZFRNZGYDOBAO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ON=C1C)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













